Acid Red 289
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Overview
Description
Acid Red 289 is an organic dye known for its vibrant red color. It is widely used in various industries, including textiles and ink-jet printing. The compound is characterized by its solubility in water and its ability to produce a bright red hue when dissolved. Its molecular formula is C35H29N2NaO7S2, and it has a molecular weight of 676.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Red 289 is synthesized through the condensation of 2-formylbenzenesulfonic acid and 2,6-dimethyl-3′-hydroxydiphenylamine in the presence of sulfuric acid. This reaction is followed by three dehydrogenation oxidation steps using ferric chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Acid Red 289 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its solubility and color.
Common Reagents and Conditions:
Oxidation: Ferric chloride is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium dithionite can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties and applications .
Scientific Research Applications
Acid Red 289 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in staining procedures to visualize cellular components.
Medicine: It is used in diagnostic assays and as a marker in various medical tests.
Industry: this compound is used in the textile industry for dyeing fabrics and in the production of ink-jet inks
Mechanism of Action
The mechanism of action of Acid Red 289 involves its binding to target molecules and subsequent emission of light upon excitation by a specific wavelength. This emitted light is captured and used for visualizing the target molecule. The dye’s ability to bind to specific molecules and emit light makes it a valuable tool in various analytical and diagnostic applications .
Comparison with Similar Compounds
- Acid Red 66
- Acid Red 87
- Acid Red 60
- Acid Red 88
- Acid Red 73
Comparison: Acid Red 289 is unique due to its specific molecular structure, which provides distinct color properties and solubility characteristics. Compared to other similar compounds, this compound offers superior stability and brightness, making it a preferred choice in many applications .
Properties
CAS No. |
12220-28-9 |
---|---|
Molecular Formula |
C35H29N2NaO7S2 |
Molecular Weight |
676.7 g/mol |
IUPAC Name |
sodium;3-[[6-(2,6-dimethylphenyl)azaniumylidene-9-(2-sulfonatophenyl)xanthen-3-yl]amino]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-13-15-26-29(18-24)44-30-19-25(37-35-22(3)12-17-31(23(35)4)45(38,39)40)14-16-27(30)33(26)28-10-5-6-11-32(28)46(41,42)43;/h5-19,37H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 |
InChI Key |
MLYDRRZQNRGWEQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[NH+]=C2C=CC3=C(C4=C(C=C(C=C4)NC5=C(C=CC(=C5C)S(=O)(=O)[O-])C)OC3=C2)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Q1: What are the lightfastness properties of Acid Red 289 and how do they compare to other dyes used in inkjet printing?
A1: this compound, a rhodanine-type dye, exhibits lower lightfastness compared to azo dyes and copper phthalocyanines. [] This means that inks containing this compound are more prone to fading when exposed to light. Research has shown that light exposure can cause a shift in the chromoticity coordinates of this compound towards the achromatic region, indicating fading. [] In contrast, copper phthalocyanines, often used in cyan inks, demonstrate good light resistance due to their macrocyclic metal complex structure. []
Q2: Does the presence of this compound in printing ink affect the paper strength during aging?
A2: Yes, inkjet inks containing this compound can impact paper strength during both thermal and light-induced aging. [] Studies indicate that inkjet printing, in general, can reduce paper strength, with the extent of reduction depending on factors like paper quality, printer type, and ink composition. [] Light-induced aging, in particular, leads to significant strength losses in papers printed with inks containing this compound. [] This degradation is attributed to the interaction between light and the dye molecules, resulting in their partial decomposition. []
Q3: What is the composition of the red printing ink specifically designed for wash label printing, and what are its advantages?
A3: The red printing ink formulated for wash label printing comprises several components, including 0.8% C.I. Acid Red 52, 0.7% C.I. This compound, 16-19% diethylene glycol, 6-9% triethylene glycol monobutyl ether, 0.4-0.5% surfactant, and the remaining percentage being deionized water. [] This specific formulation results in high-quality printing on wash labels, minimizing issues like bleeding and burring. [] Moreover, the printed patterns exhibit good fastness to rubbing and possess a certain degree of lightfastness. []
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